![molecular formula C22H23N5O2 B2458896 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1207057-22-4](/img/structure/B2458896.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
A study on the metabolism, excretion, and pharmacokinetics of a related compound, INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, in humans revealed that after oral administration, the compound was absorbed rapidly with a significant portion recovered in urine and feces. The parent compound was predominantly found in circulation, suggesting low metabolite burden. This study underscores the importance of understanding the metabolic pathways and excretion profiles of complex compounds for their therapeutic application and safety assessment (Shilling et al., 2010).
Neuroinflammation Marker
Another investigation highlighted the development of a novel radioligand, 11C-DPA-713, which binds with high affinity to the Translocator protein (TSPO), a marker of neuroinflammation. This study marks a significant advance in neuroimaging, potentially allowing for better understanding and monitoring of neuroinflammatory conditions in humans (Endres et al., 2009).
Environmental Exposure and Toxicology
Research into the environmental exposure to organophosphorus and pyrethroid pesticides in children in South Australia provides a pertinent example of the wider implications of chemical exposure. Such studies are crucial for developing public health policies on the regulation and use of chemicals to ensure safety, especially among vulnerable populations like children (Babina et al., 2012).
Psychiatric Treatment Applications
The facilitation of cognitive behavioral therapy for delusions in schizophrenia with D-cycloserine, a partial agonist at the glycine site of the NMDA receptor, explores the compound's application in enhancing learning and therapy outcomes in psychiatric conditions. This underscores the potential of chemical compounds in augmenting psychological treatments and improving mental health outcomes (Gottlieb et al., 2011).
Toxicological Studies
A case of fatal intoxication with imidacloprid insecticide is a stark reminder of the importance of understanding the toxicological profiles of chemicals. Studies on human poisoning cases are crucial for establishing safe handling practices and treatment protocols for exposure to potentially hazardous compounds (Shadnia & Moghaddam, 2008).
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13-4-2-5-14(10-13)11-20(28)24-19-12-18(15-8-9-15)26-27(19)22-23-17-7-3-6-16(17)21(29)25-22/h2,4-5,10,12,15H,3,6-9,11H2,1H3,(H,24,28)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJSVMMSIGHBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


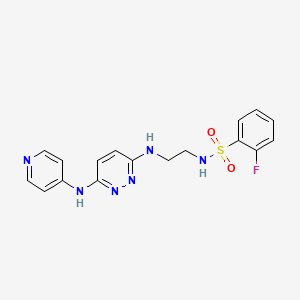

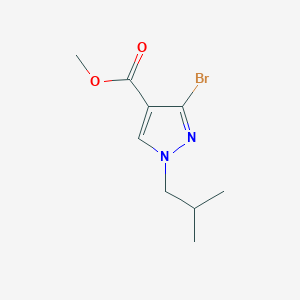
![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)
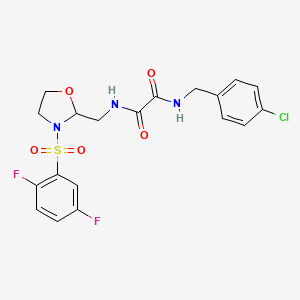
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)
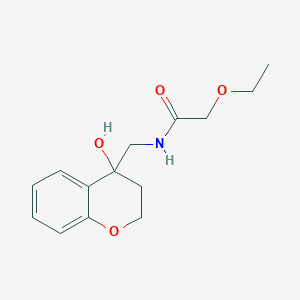
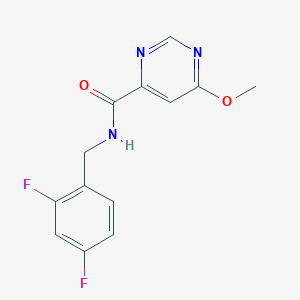
![tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B2458830.png)
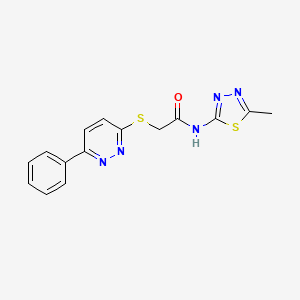
![N-(4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458834.png)
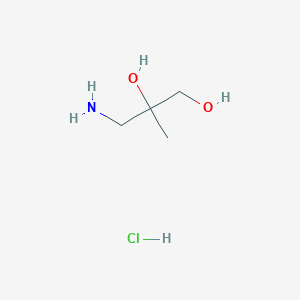
![Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2458836.png)